molecular formula C9H12F2N2O2 B2435579 N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide CAS No. 2411219-11-7

N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide

Cat. No.: B2435579
CAS No.: 2411219-11-7
M. Wt: 218.204
InChI Key: ASORLXXKXOGMOP-UHFFFAOYSA-N
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Description

N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with difluoro and oxo groups, and an amide linkage to a prop-2-enamide moiety. Its unique structure imparts specific chemical and biological properties that make it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of difluoro and oxo groups. The final step involves the formation of the amide bond with prop-2-enamide. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with difluoro and oxo substitutions, as well as amide-linked analogs. Examples include:

  • N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]acetamide
  • N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]but-2-enamide

Uniqueness

N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoro substitution enhances its stability and reactivity, while the prop-2-enamide moiety provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-[(5,5-difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c1-2-7(14)12-5-6-3-4-9(10,11)8(15)13-6/h2,6H,1,3-5H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASORLXXKXOGMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCC(C(=O)N1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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